6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is recognized for its structural uniqueness and potential in various scientific fields.
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity . The mechanism of action of these compounds is likely related to their interaction with the bacterial cells, leading to inhibition of growth and replication.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity , suggesting that they may affect the biochemical pathways involved in the growth and replication of TB bacteria.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, has displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound may have similar properties.
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect on these bacteria.
Preparation Methods
The synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through several methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and conditions to achieve the desired product. Industrial production methods often employ these synthetic routes on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different functionalized derivatives, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including anti-tuberculosis activity . Additionally, this compound is used in material science due to its structural characteristics, which make it suitable for various applications .
Comparison with Similar Compounds
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents (e.g., methyl vs. chloro) can significantly influence their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFEWUJXRWGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-64-7 | |
Record name | 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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